2-Fluoro-6-iodo-4-methylaniline

Catalog No.
S2826161
CAS No.
217314-44-8
M.F
C7H7FIN
M. Wt
251.043
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-6-iodo-4-methylaniline

CAS Number

217314-44-8

Product Name

2-Fluoro-6-iodo-4-methylaniline

IUPAC Name

2-fluoro-6-iodo-4-methylaniline

Molecular Formula

C7H7FIN

Molecular Weight

251.043

InChI

InChI=1S/C7H7FIN/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3

InChI Key

WAGLGQXOHWSQOD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)I)N)F

solubility

not available

Organic Chemistry

Synthesis of Arynes

Preparation of Pentacyclic Compounds

2-Fluoro-6-iodo-4-methylaniline is an organic compound with the molecular formula C7H7FINC_7H_7FIN and a molecular weight of approximately 251.043 g/mol. This compound is recognized for its significance in medicinal chemistry and various research applications. It features a fluorine atom at the 2-position, an iodine atom at the 6-position, and a methyl group at the 4-position of the aniline structure, contributing to its unique properties and reactivity .

Typical of aromatic compounds, including:

  • Electrophilic Aromatic Substitution: The presence of both fluorine and iodine enhances its reactivity towards electrophiles, allowing for further functionalization.
  • Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles, making it useful in synthetic pathways.

Additionally, it has been utilized in the synthesis of hybridization probes and other derivatives in organic synthesis .

Research indicates that 2-Fluoro-6-iodo-4-methylaniline exhibits biological activity that can be leveraged for toxicity assessments. For instance, studies have shown its potential as a biomarker for xenobiotic toxicity in earthworms, highlighting biochemical changes upon exposure . Its derivatives may also play roles in drug discovery due to their ability to interact with biological targets.

Several synthetic routes have been explored for producing 2-Fluoro-6-iodo-4-methylaniline:

  • Halogenation of Aniline Derivatives: Starting from 4-methylaniline, halogenation can introduce fluorine and iodine at the appropriate positions.
  • Direct Fluorination: Utilizing fluorinating agents under controlled conditions can yield the desired fluorinated product.
  • Iodination: Iodination can be achieved through electrophilic substitution reactions using iodine monochloride or similar reagents .

These methods emphasize the compound's versatility and adaptability in synthetic chemistry.

2-Fluoro-6-iodo-4-methylaniline finds applications in various fields:

  • Medicinal Chemistry: Used as a precursor for synthesizing pharmaceuticals.
  • Material Science: Its derivatives may be employed in developing functional materials due to their unique electronic properties.
  • Environmental Studies: As a marker for studying xenobiotic effects on ecosystems .

Interaction studies involving 2-Fluoro-6-iodo-4-methylaniline have highlighted its potential uses in hybridization probe research. Specifically, it has been incorporated into nucleosides to assess binding affinities and molecular interactions, showcasing its utility in biochemistry and molecular biology .

Several compounds share structural similarities with 2-Fluoro-6-iodo-4-methylaniline. Here are some notable examples:

Compound NameMolecular FormulaNotable Features
2-Fluoro-4-methylanilineC7H8FNLacks iodine; used in similar synthetic pathways
6-Iodo-4-methylanilineC7H8INIodine substitution at a different position
2-Chloro-6-iodo-4-methylanilineC7H8ClNChlorine instead of fluorine; different reactivity
3-Fluoro-4-methylanilineC7H8FNFluorine at a different position

The uniqueness of 2-Fluoro-6-iodo-4-methylaniline lies in its combination of both fluorine and iodine substituents, which significantly alters its reactivity profile compared to other similar compounds. This dual halogenation enhances its utility in specific synthetic applications and biological studies .

XLogP3

2.4

Dates

Last modified: 08-17-2023

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